molecular formula C20H26N2O2 B2837778 4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide CAS No. 439111-57-6

4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2837778
CAS No.: 439111-57-6
M. Wt: 326.44
InChI Key: KRJYYIJLBNHXMF-UHFFFAOYSA-N
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Description

4-(4-tert-Butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylbenzoyl group attached to a pyrrole ring, which is further substituted with a diethylcarboxamide group. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with a suitable pyrrole derivative. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions . The resulting intermediate is then subjected to further reactions to introduce the diethylcarboxamide group, often through the use of diethylamine and appropriate coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of 4-tert-butylbenzoyl chloride, followed by its reaction with the pyrrole derivative and subsequent functionalization to introduce the diethylcarboxamide group. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylbenzoyl group or the diethylcarboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

4-(4-tert-Butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: A precursor used in the synthesis of 4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide.

    4-tert-Butylbenzoic acid: Another related compound with similar structural features.

    N,N-Diethyl-4-(4-tert-butylbenzoyl)pyrrole-2-carboxamide: A closely related derivative with slight variations in the functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-6-22(7-2)19(24)17-12-15(13-21-17)18(23)14-8-10-16(11-9-14)20(3,4)5/h8-13,21H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYYIJLBNHXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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